molecular formula C7H15N3O3 B094192 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- CAS No. 134-97-4

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-

Katalognummer B094192
CAS-Nummer: 134-97-4
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: PTNSEMBHJXYTES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-, commonly known as Ethacrynic acid (EA), is a loop diuretic drug used to treat edema and hypertension. It is a potent inhibitor of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle, which leads to the excretion of sodium, chloride, and water. In addition to its clinical use, EA has been extensively studied for its scientific research applications, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.

Wirkmechanismus

The primary mechanism of action of 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- is the inhibition of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle, which leads to the excretion of sodium, chloride, and water. This results in a decrease in blood volume and pressure, which is beneficial for the treatment of edema and hypertension. In addition, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been shown to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the modulation of ion channels and transporters, and the regulation of gene expression. 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which suggests its potential as an anticancer agent. However, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been reported to have some adverse effects, such as ototoxicity, nephrotoxicity, and hepatotoxicity, which limit its clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has several advantages for lab experiments, including its availability, affordability, and well-established mechanism of action. It can be used as a positive control for testing the efficacy of other loop diuretics or Na-K-Cl cotransporter inhibitors. However, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- also has some limitations, such as its potential toxicity and off-target effects, which should be taken into consideration when designing experiments.

Zukünftige Richtungen

There are several potential future directions for the research on 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-, including the development of more potent and selective Na-K-Cl cotransporter inhibitors, the investigation of the molecular mechanisms underlying its anti-inflammatory and antitumor effects, and the exploration of its therapeutic potential for other diseases, such as diabetes and cardiovascular disorders. Moreover, the combination of 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- with other drugs or therapies may enhance its efficacy and reduce its toxicity.

Synthesemethoden

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- can be synthesized through a multistep process involving the reaction of 2-chloroacrylonitrile with ethylamine to form 5-ethyl-2-cyanoacrylate, which is then converted to 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-one by reaction with formaldehyde and ammonia. The yield of 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- can be improved by optimizing the reaction conditions, such as temperature, pH, and catalysts.

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been widely used in scientific research, particularly in the fields of pharmacology, toxicology, and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties, which make it a potential therapeutic agent for various diseases, such as cancer, arthritis, and neurodegenerative disorders. 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has also been used as a tool to investigate the role of the Na-K-Cl cotransporter in the regulation of ion transport and cell volume in various cell types.

Eigenschaften

CAS-Nummer

134-97-4

Molekularformel

C7H15N3O3

Molekulargewicht

189.21 g/mol

IUPAC-Name

5-ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one

InChI

InChI=1S/C7H15N3O3/c1-2-8-3-9(5-11)7(13)10(4-8)6-12/h11-12H,2-6H2,1H3

InChI-Schlüssel

PTNSEMBHJXYTES-UHFFFAOYSA-N

SMILES

CCN1CN(C(=O)N(C1)CO)CO

Kanonische SMILES

CCN1CN(C(=O)N(C1)CO)CO

Andere CAS-Nummern

134-97-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.